Tert-butyl N-[(2S)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate
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Description
Tert-butyl N-[(2S)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate is a useful research compound. Its molecular formula is C11H20F3NO2S and its molecular weight is 287.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Carbamate derivatives, including tert-butyl carbamates, have been synthesized and structurally characterized through various techniques. For instance, Das et al. (2016) explored two carbamate derivatives highlighting the role of hydrogen bonds in assembling molecules into three-dimensional architectures. This study provides insight into the molecular environments and interactions experienced by these compounds, which could be relevant for the structural understanding of similar tert-butyl carbamates (Das et al., 2016).
Asymmetric Synthesis
The asymmetric synthesis of carbamate derivatives reveals methodologies for producing enantiomerically pure compounds. Yang et al. (2009) discussed the synthesis of a specific tert-butyl carbamate via an asymmetric Mannich reaction, showcasing a method for creating chiral amino carbonyl compounds, which could be analogous to approaches for synthesizing "Tert-butyl N-[(2S)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate" (Yang et al., 2009).
Halogen and Hydrogen Bonds
The study of isomorphous crystal structures, as conducted by Baillargeon et al. (2017), offers a comparison of halogen and hydrogen bonds involving carbonyl groups in carbamate compounds. This research helps understand the structural nuances of tert-butyl carbamates and their interactions at the molecular level (Baillargeon et al., 2017).
Intermediate in Synthesis
Tert-butyl carbamates serve as intermediates in the synthesis of biologically active compounds, as demonstrated by Zhao et al. (2017), who developed a rapid synthetic method for a tert-butyl carbamate compound. This highlights the importance of such intermediates in pharmaceutical synthesis and the development of new drugs (Zhao et al., 2017).
Catalytic Reactions and Drug Synthesis
Ghosh et al. (2017) described the stereoselective synthesis of tert-butyl carbamates using asymmetric aldol reactions, illustrating their utility in creating building blocks for novel protease inhibitors. This research underscores the role of tert-butyl carbamates in the synthesis of therapeutic agents (Ghosh et al., 2017).
Properties
IUPAC Name |
tert-butyl N-[(2S)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F3NO2S/c1-7(2)8(6-18-11(12,13)14)15-9(16)17-10(3,4)5/h7-8H,6H2,1-5H3,(H,15,16)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXCMKUHCVTTMY-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CSC(F)(F)F)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CSC(F)(F)F)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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